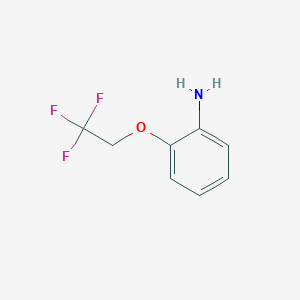

2-(2,2,2-Trifluoroethoxy)aniline

Beschreibung

Contextualizing Fluorinated Anilines in Modern Organic Chemistry

Aniline (B41778) and its derivatives are foundational materials in the chemical industry, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. researchgate.net The strategic incorporation of fluorine atoms into the aniline scaffold can dramatically alter the molecule's physical, chemical, and biological properties. ontosight.ai Fluorination is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govalfa-chemistry.com The presence of fluorine can influence the basicity of the aniline nitrogen and the electron density of the aromatic ring, thereby modifying its reactivity and interaction with other molecules. alfa-chemistry.com

The synthesis of fluorinated anilines often involves methods like the nitration of fluorinated aromatic compounds followed by reduction, or through halogen-exchange (halex) reactions. google.com These methods provide access to a diverse range of fluorinated aniline building blocks that are crucial for the development of new agrochemicals and active pharmaceutical ingredients. alfa-chemistry.comgoogle.com The demand for these compounds remains high, driven by the fact that approximately 20% of all pharmaceuticals on the market are fluorinated. nih.gov

Significance of the Trifluoroethoxy Moiety in Aromatic Systems

The trifluoroethoxy group (-OCH₂CF₃) is a key functional group that imparts specific and desirable characteristics to an aromatic system. When attached to a benzene (B151609) ring, this group acts as an electron-withdrawing moiety, which can enhance the chemical stability of the molecule. musechem.com This stability is particularly valuable in multi-step syntheses where the compound might be subjected to harsh reaction conditions.

Furthermore, the trifluoroethoxy group significantly increases the lipophilicity of the molecule. musechem.com This property is of paramount importance in drug design, as it can improve a drug's ability to cross cell membranes, leading to enhanced bioavailability. musechem.comchemimpex.com The metabolic resistance of the trifluoroethoxy group is another critical feature; it is less susceptible to enzymatic degradation in the body, which can prolong the therapeutic effect of a drug. musechem.com The unique electronic and steric properties conferred by this moiety make it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of new drug candidates.

Overview of Research Trajectories for 2-(2,2,2-Trifluoroethoxy)aniline

This compound serves as a versatile building block and intermediate in various areas of chemical research and development. chemimpex.com Its primary applications lie in the synthesis of novel pharmaceuticals and agrochemicals. chemimpex.com In medicinal chemistry, the compound is utilized as a precursor for creating complex molecules with potential therapeutic activities. chemimpex.com The presence of the fluorinated group is often associated with improved biological activity. chemimpex.com

Beyond the life sciences, this compound is also finding use in materials science. It is employed in the formulation of specialty polymers and coatings where enhanced chemical resistance and thermal stability are required. chemimpex.com The unique properties of this compound make it an attractive component for developing innovative and durable materials. chemimpex.com As research continues, it is expected that new applications for this valuable chemical will emerge, further solidifying its importance in advanced chemical synthesis.

Chemical Compound Information

| Compound Name |

| This compound |

| 2,4-difluoroaniline |

| 2-amino-2-methylpropan-1-ol |

| 2-fluorobenzoyl chloride |

| 2-Trifluoromethylaniline |

| 3-(2,2,2-Trifluoroethoxy)aniline |

| 4-fluoroaniline |

| Aniline |

| ethyl 2-fluorobenzoate |

| N-(1-Hydroxy-2-methylpropan-2-yl)-2-(2,2,2-trifluoroethoxy)benzamide |

| potassium tert-butoxide |

| thionyl chloride |

| 2-(2,2,2-trifluoroethoxy)benzoyl chloride |

| 2,2,2-trifluoroethanol |

| 2-(2,2,2-Trifluoroethoxy)benzoic acid |

| Ethyl 2-(2,2,2-Trifluoroethoxy)benzoate |

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈F₃NO |

| Molecular Weight | 191.15 g/mol |

| CAS Number | 57946-60-8 |

| Melting Point | 49 - 53 °C |

| Boiling Point | 214.9°C at 760 mmHg |

| Appearance | White to light gray to light yellow powder to crystal |

| Purity | ≥ 98% (GC) |

Data sourced from various chemical suppliers. chemimpex.comcrysdotllc.com

Eigenschaften

IUPAC Name |

2-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKIVGTUYSNUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380381 | |

| Record name | 2-(2,2,2-trifluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57946-60-8 | |

| Record name | 2-(2,2,2-trifluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2,2-Trifluoroethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 2,2,2 Trifluoroethoxy Aniline

Influence of the Trifluoroethoxy Group on Aromatic Ring Reactivity

The trifluoroethoxy group exerts a strong influence on the electron density and reactivity of the benzene (B151609) ring.

Electron-Withdrawing Effects and Aromatic Substitution Patterns

The trifluoroethoxy group, due to the high electronegativity of the fluorine atoms, acts as a potent electron-withdrawing group through an inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted aniline (B41778). minia.edu.eg Substituents that pull electron density away from the ring generally deactivate it towards electrophilic attack. minia.edu.eglibretexts.org

This deactivation, however, is somewhat counteracted by the lone pairs on the oxygen atom of the ethoxy group, which can donate electron density to the ring via a resonance effect (+M effect). The interplay between the strong inductive withdrawal and the weaker resonance donation directs incoming electrophiles primarily to the para position. This regioselectivity is a common feature in aromatic compounds bearing such substituents.

Table 1: Influence of Substituents on Aromatic Ring Reactivity

| Substituent | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|

| -OCH2CF3 | Strong -I, Weak +M | Deactivating | Ortho, Para |

This table summarizes the general electronic effects of the trifluoroethoxy and amino groups on an aromatic ring.

Impact on Amine Group Nucleophilicity

The electron-withdrawing nature of the trifluoroethoxy group also has a significant impact on the nucleophilicity of the amine group. masterorganicchemistry.com By pulling electron density away from the aromatic ring, the trifluoroethoxy group indirectly reduces the electron density on the nitrogen atom of the amine group. doubtnut.com This decrease in electron density makes the lone pair of electrons on the nitrogen less available for donation, thereby reducing the nucleophilicity of the amine. masterorganicchemistry.comucalgary.ca The nucleophilicity of amines is a key factor in their reactions with electrophiles. libretexts.orgchemguide.co.uk For instance, the presence of an electron-withdrawing group can decrease the nucleophilicity of an amine by a significant factor. masterorganicchemistry.com

Reactions Involving the Amine Functionality

The amine group of 2-(2,2,2-trifluoroethoxy)aniline is a key site for a variety of chemical reactions.

Nucleophilic Substitution Reactions

Despite the reduced nucleophilicity, the amine group of this compound can still participate in nucleophilic substitution reactions. chemguide.co.ukquora.com The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electron-deficient centers. libretexts.orgquora.com The success of these reactions often depends on the nature of the electrophile and the reaction conditions. For example, anilines can react with alkyl halides in SN2 reactions. ucalgary.ca The reactivity in such substitutions is influenced by the electronic properties of the aniline derivative. rsc.org

Acid-Base Chemistry and Salt Formation (e.g., Hydrochloride Salt)

Like other anilines, this compound is a weak base and can react with strong acids to form salts. noaa.gov The electron-withdrawing trifluoroethoxy group is expected to decrease the basicity of the aniline, resulting in a lower pKa compared to unsubstituted aniline. doubtnut.comafit.edu The reaction with an acid, such as hydrochloric acid, results in the protonation of the amino group to form the corresponding anilinium salt.

Example Reaction: Hydrochloride Salt Formation

C₆H₄(OCH₂CF₃)NH₂ + HCl → [C₆H₄(OCH₂CF₃)NH₃]⁺Cl⁻

Oxidation Reactions (e.g., to Azoxybenzenes and Nitro Compounds)

The amine group of anilines can be oxidized to various products depending on the oxidizing agent and reaction conditions. noaa.govopenaccessjournals.com The oxidation of substituted anilines can lead to the formation of azoxybenzenes. nih.govnih.govresearchgate.netrsc.org This transformation can be achieved using reagents like hydrogen peroxide in the presence of a suitable catalyst or base. nih.gov The reaction proceeds through the initial oxidation of the aniline, followed by a condensation reaction. organic-chemistry.org

Furthermore, strong oxidizing agents can convert the amino group of anilines into a nitro group. openaccessjournals.comdoubtnut.com For instance, peroxytrifluoroacetic acid is a reagent known to oxidize anilines to the corresponding nitrobenzenes. doubtnut.com The synthesis of nitro compounds from amines is a significant transformation in organic chemistry. organic-chemistry.orgsci-hub.seresearchgate.net

Table 2: Common Oxidation Products of Anilines

| Product | Oxidizing Agent Example | General Conditions |

|---|---|---|

| Azoxybenzene | Hydrogen Peroxide | Basic or catalytic conditions nih.gov |

This table provides examples of oxidation products derived from anilines and the typical reagents used.

Cross-Coupling Reactions and C-N Activation

The amine functionality of this compound is a key site for chemical modification, most notably through palladium-catalyzed C-N cross-coupling reactions. These reactions are powerful tools for the synthesis of complex arylamines.

Sonogashira Cross-Coupling of Aryl Ammonium (B1175870) Salts with Anilines

The Sonogashira reaction is a cornerstone of C-C bond formation, typically involving the coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov A variation of this reaction involves the use of aryl ammonium salts, formed from anilines, as the electrophilic partner, which then couple with a different aniline. This approach, however, is not the most common for generating C-N bonds.

A more relevant and widely practiced transformation for anilines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. cmu.edursc.org In this context, this compound would act as the nucleophilic coupling partner. The trifluoroethoxy group is expected to decrease the nucleophilicity of the aniline nitrogen due to its electron-withdrawing nature, potentially requiring more forcing reaction conditions or highly active catalyst systems.

While direct examples of Sonogashira coupling involving C-N activation of an ammonium salt derived from this compound are not readily found in the literature, related studies on the coupling of various anilines with aryl triflates provide insight. For instance, the palladium-catalyzed amination of 2-triflatotropone has been successfully achieved with a range of anilines, including those that are sterically hindered or electron-poor. nih.gov

| Aryl Halide/Triflate | Amine | Catalyst System | Base | Yield (%) |

| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / Ligand | NaOtBu | 98 |

| 4-Bromoanisole | Aniline | Pd₂(dba)₃ / Ligand | K₃PO₄ | 85 |

| 2-Triflatotropone | Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | 95 |

This table presents representative data for palladium-catalyzed amination reactions with various anilines, illustrating the general conditions and yields for such transformations. Data is illustrative of the types of couplings discussed.

Role of Ancillary Ligands in Catalytic Activity

For the coupling of an electron-deficient amine like this compound, bulky and electron-rich phosphine (B1218219) ligands are generally preferred. These ligands enhance the rate of reductive elimination, which is often the turnover-limiting step in the catalytic cycle, and can help to overcome the lower reactivity of the aniline. nih.gov Examples of such ligands include biarylphosphines like RuPhos and BrettPhos, which have demonstrated broad utility in the coupling of a wide array of amines and aryl halides. rsc.org The development of new ligands, such as dialkyl biheteroaryl phosphines (e.g., KPhos), has enabled challenging aminations, such as those using aqueous ammonia (B1221849) with a hydroxide (B78521) base, by suppressing side reactions. nih.gov

The choice of ligand can be critical in achieving high yields, especially when dealing with challenging substrates. The steric and electronic properties of the ligand must be carefully tuned to accommodate both the aniline and the aryl halide partner.

Mechanistic Studies via Advanced Analytical Techniques

Understanding the intricate mechanisms of these catalytic reactions is essential for their further development and optimization. Advanced analytical techniques provide invaluable insights into reaction intermediates and transition states.

Investigation of Reaction Intermediates (e.g., using HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI), is a powerful tool for detecting and characterizing transient intermediates in catalytic cycles. nih.govresearchgate.net In the context of palladium-catalyzed amination, ESI-HRMS can be used to observe key species such as palladium(II) intermediates formed after oxidative addition, as well as palladium-amido complexes.

For a reaction involving this compound, one could envision using ESI-HRMS to monitor the formation of the corresponding palladium-amido complex, [Pd(L)(Ar)(NHAr')], where Ar' is the 2-(2,2,2-trifluoroethoxy)phenyl group. The high mass accuracy of HRMS would allow for the unambiguous determination of the elemental composition of this and other intermediates. ecut.edu.cn Tandem mass spectrometry (MS/MS) experiments could further provide structural information by fragmenting the isolated intermediates and analyzing the resulting product ions. ecut.edu.cn Such studies are crucial for confirming proposed catalytic cycles and identifying potential catalyst deactivation pathways.

Computational Studies on Reaction Pathways (e.g., DFT)

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic and organometallic reactions. researchgate.net DFT calculations can provide detailed information about the geometries and energies of reactants, intermediates, and transition states along a proposed reaction pathway.

For the C-N cross-coupling of this compound, DFT studies could be employed to:

Assess the impact of the trifluoroethoxy group: Calculations could quantify the electronic effect of this substituent on the nitrogen atom's nucleophilicity and on the stability of various intermediates.

Evaluate different catalytic cycles: The energetic profiles of different proposed mechanisms can be compared to determine the most likely reaction pathway.

Rationalize the role of ligands: DFT can model the interaction of different ancillary ligands with the palladium center and explain their influence on the reaction's efficiency and selectivity.

Applications in Medicinal Chemistry and Drug Discovery

Scaffold Design and Structure-Activity Relationships (SAR)

The molecular architecture of a drug is paramount to its biological activity. The concept of a molecular scaffold, a core structure upon which various functional groups can be appended, is central to drug design. 2-(2,2,2-Trifluoroethoxy)aniline serves as a key scaffold, offering a unique combination of structural and electronic properties that can be exploited to fine-tune the pharmacological profile of a molecule.

This compound as a Core Scaffold for Bioactive Molecules

This compound is recognized as a versatile building block in the synthesis of innovative compounds, particularly within the realm of medicinal chemistry. The presence of the trifluoroethoxy group often leads to enhanced biological activity and improved metabolic stability in the resulting drug candidates. This makes the this compound moiety a desirable core structure for the development of new pharmaceuticals. Its utility extends to creating drugs that necessitate specific fluorinated structures to achieve their desired therapeutic efficacy and bioavailability.

SAR Mapping and Visualization Techniques in Fluorinated Compounds

Understanding the relationship between a molecule's structure and its biological activity is a critical aspect of drug discovery. Structure-Activity Relationship (SAR) mapping provides an intuitive and powerful method for visualizing these relationships, especially for a series of related compounds. This technique often involves representing chemical structures as a matrix, where each cell corresponds to a unique combination of substituents at different positions on a core scaffold. By color-coding these cells based on biological activity or other properties, medicinal chemists can readily identify patterns and trends.

For fluorinated compounds, SAR maps can be particularly insightful. They allow researchers to systematically explore the impact of fluorine substitution on potency, selectivity, and other ADME (absorption, distribution, metabolism, and excretion) properties. Visualization techniques can range from simple 2D matrices to more complex 3D activity landscapes, which provide a more nuanced view of the SAR. These methods enable the rapid correlation of substituent effects, the identification of key structural features responsible for activity, and the rational design of new analogs with improved properties.

Specific Therapeutic Areas and Targets

The versatility of the this compound scaffold is demonstrated by its application in the development of drugs for diverse therapeutic areas, from infectious diseases to kinase-mediated disorders.

Antiparasitic Drug Development (e.g., Tafenoquine Synthesis)

A significant application of a closely related precursor to this compound is in the synthesis of the antimalarial drug, Tafenoquine. nih.govsoton.ac.ukmdpi.comeurekaselect.comnih.govnih.gov Tafenoquine is an 8-aminoquinoline derivative that is effective against all stages of the Plasmodium vivax lifecycle. nih.gov The synthesis of Tafenoquine is a multi-step process, and various routes have been developed to improve efficiency and sustainability. nih.govsoton.ac.ukeurekaselect.com While the exact starting material can vary between synthetic routes, the core structure of Tafenoquine incorporates a substituted aniline (B41778) moiety that is crucial for its antimalarial activity. The development of greener synthetic pathways for Tafenoquine highlights the ongoing importance of optimizing the production of this vital medication. nih.goveurekaselect.com

| Drug | Therapeutic Area | Role of Aniline-related Scaffold |

| Tafenoquine | Antimalarial | A key structural component of this 8-aminoquinoline drug, essential for its activity against Plasmodium vivax. nih.govsoton.ac.uk |

Kinase Inhibitor Programs (e.g., JNK Inhibitors)

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology and inflammatory diseases. nih.gov The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are implicated in various pathological processes, making them attractive drug targets. mdpi.comuoi.grpurdue.edu The design of selective JNK inhibitors is an active area of research.

Aniline-based scaffolds are commonly utilized in the development of kinase inhibitors. The aniline moiety can serve as a key hydrogen bond donor or acceptor, facilitating binding to the ATP-binding pocket of the kinase. While the direct use of this compound in publicly documented JNK inhibitor programs is not extensively detailed, the principles of using substituted anilines are well-established. The electronic modifications imparted by the trifluoroethoxy group could potentially be leveraged to enhance the potency and selectivity of JNK inhibitors. The broader field of kinase inhibitor design has seen the successful application of various substituted anilines to achieve desired therapeutic profiles. nih.gov

| Target Class | Therapeutic Area | Relevance of Aniline Scaffolds |

| Kinases (e.g., JNK) | Oncology, Inflammatory Diseases | Aniline derivatives are common scaffolds in kinase inhibitors, providing key interactions within the ATP-binding site. mdpi.comuoi.gr |

SARS-CoV-2 Mpro Inhibitors

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme in the viral life cycle, making it a prime target for antiviral drug development researchgate.netlabshake.com. Research into inhibitors of this enzyme has identified compounds derived from this compound as having potential therapeutic value.

| Compound Name | Chemical Scaffold | Therapeutic Target |

|---|---|---|

| N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide | This compound derivative | SARS-CoV-2 Main Protease (Mpro) |

Potential in Drug Formulation

This compound serves as a versatile intermediate in the synthesis of pharmaceuticals chemimpex.com. The presence of the trifluoroethoxy group can confer advantageous properties to active pharmaceutical ingredients (APIs), thereby influencing their formulation. This group is known to enhance solubility and metabolic stability, which are critical factors in developing effective drug formulations chemimpex.com. The improved solubility can facilitate the development of various dosage forms, while enhanced metabolic stability can lead to improved pharmacokinetic profiles.

Medicinal Chemistry Considerations

The structural features of this compound offer several benefits in the context of medicinal chemistry, particularly concerning the physicochemical properties of drug candidates.

Influence of Trifluoroethoxy Group on Lipophilicity and Bioavailability

The trifluoroethoxy group plays a significant role in modulating the lipophilicity of a molecule, which in turn affects its bioavailability. Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A quantitative measure of lipophilicity is the partition coefficient, often expressed as LogP. The computed XLogP3 value for this compound is 2.3, indicating a moderate level of lipophilicity nih.gov. This balance is often sought after in drug design to ensure adequate solubility in both aqueous and lipid environments, which is crucial for oral absorption and membrane permeability.

Prodrug Design and Metabolism (if applicable to specific derivatives)

While specific prodrugs of this compound are not extensively documented in publicly available literature, the aniline functional group is amenable to prodrug design strategies. Prodrugs are inactive compounds that are converted into active drugs in the body. For aniline derivatives, the amino group can be masked to improve properties such as solubility or to achieve targeted drug delivery.

A relevant example of a prodrug strategy involving an aniline derivative is seen with aniline mustards. In this approach, the activating effect of the amino function is masked by a carbamoyl bond to a glutamic acid. This prodrug can then be selectively activated at a tumor site by an enzyme, releasing the active cytotoxic drug chemimpex.com. This illustrates a potential avenue for the development of prodrugs based on the this compound scaffold.

Applications in Materials Science

Fluorinated Materials with Tunable Properties

The introduction of fluorine atoms into polymers leads to materials with a unique combination of characteristics, including low surface energy, high thermal and chemical stability, and low friction coefficients. researchgate.netnih.gov 2-(2,2,2-Trifluoroethoxy)aniline serves as a key monomer or intermediate for introducing these desirable fluorinated properties into a variety of material systems.

This compound is utilized in the formulation of specialty polymers and coatings designed for demanding environments. chemimpex.com The trifluoroethoxy group enhances the chemical resistance and thermal stability of the resulting polymer matrix. chemimpex.com These advanced coatings provide robust protection for assets, reducing maintenance intervals and extending service life, particularly in applications involving exposure to aggressive chemicals. chemimpex.comadv-polymer.com

Fluoropolymer coatings are sought after for their protective qualities, which stem from the strong carbon-fluorine bond. researchgate.net The properties of polymers derived from fluorinated anilines make them suitable for use in harsh industrial settings. chemimpex.com

Table 1: Key Properties of Fluorinated Polymers

| Property | Description |

|---|---|

| Chemical Resistance | High inertness to a wide range of chemicals and solvents. researchgate.net |

| Thermal Stability | Ability to withstand high temperatures without degradation. chemimpex.comnih.gov |

| Low Surface Energy | Results in anti-stick and water/oil repellent properties. researchgate.net |

| UV Resistance | High resistance to degradation from ultraviolet radiation. researchgate.net |

| Low Friction Coefficient | Provides excellent lubricating and non-stick characteristics. nih.gov |

This table provides a general overview of the properties characteristic of fluorinated polymers, which are imparted by monomers like this compound.

Aniline (B41778) derivatives are fundamental building blocks in the synthesis of liquid crystals, which exhibit phases of matter with properties intermediate between those of conventional liquids and solid crystals. jlu.edu.cnnih.gov The unique structure of this compound makes it a candidate for creating novel liquid crystalline materials with tailored properties.

The synthesis of liquid crystals often involves the creation of mesogenic molecules, which are the fundamental units that drive the formation of liquid crystalline phases. colorado.edu Aniline derivatives are commonly used to synthesize Schiff base (imine) linkers, which are a stable and versatile component of many mesogenic structures. nih.govresearchgate.net this compound can be reacted with aldehydes to form such Schiff base mesogens. The trifluoroethoxy group can influence the molecule's shape, polarity, and intermolecular interactions, which are critical factors in determining the type and temperature range of the liquid crystal phases. researchgate.net

Liquid Crystalline Polymers (LCPs) combine the properties of polymers with the anisotropic nature of liquid crystals. fiveable.me They can be designed with the mesogenic units either in the main polymer chain or as side chains. dtic.mil Substituted anilines are used as monomers for the polycondensation reactions that form LCPs. jlu.edu.cn By incorporating this compound into the polymer architecture, it is possible to design LCPs with enhanced thermal stability and specific self-assembling behaviors. chemimpex.com The fluorinated group can promote micro-phase separation, leading to the formation of well-defined nanostructures within the polymer network.

The alignment of molecules in a liquid crystal device is crucial for its function, dictating its optical properties. nih.govresearchgate.net The surface energy of the alignment layer and its chemical structure play a significant role in determining the orientation of the liquid crystal molecules. semanticscholar.org Polymers derived from this compound, when used as alignment layers, can influence this orientation due to the low surface energy imparted by the fluorine atoms. researchgate.net This allows for precise control over the molecular arrangement, which is essential for applications in displays and photonics. The trifluoroethoxy group can affect the pretilt angle of the liquid crystal molecules at the interface, a key parameter in the performance of liquid crystal displays (LCDs). researchgate.net

Table 2: Influence of the Trifluoroethoxy Group on Liquid Crystal Properties

| Parameter | Influence of this compound Moiety |

|---|---|

| Mesophase Stability | Can alter the temperature range of nematic, smectic, or cholesteric phases due to modified intermolecular forces. |

| Molecular Polarity | The electronegative fluorine atoms modify the dipole moment of the mesogen, affecting its response to electric fields. |

| Surface Interactions | The low surface energy of the fluorinated group influences the anchoring and alignment of the liquid crystal on substrate surfaces. researchgate.netsemanticscholar.org |

| Optical Anisotropy | Can tune the refractive indices (birefringence) of the material, a critical property for optical applications. |

This table outlines the potential effects of incorporating the this compound structure into liquid crystal molecules, based on established principles of liquid crystal design.

Polyaniline (PANI) is a well-known conducting polymer, classifying it as an organic semiconductor. rsc.org The electrical properties of PANI can be tuned by modifying the aniline monomer. The synthesis of PANI derivatives from substituted anilines allows for the creation of new semiconducting materials with tailored characteristics. rsc.org

Polymers synthesized from this compound are expected to exhibit unique electronic properties. The electron-withdrawing nature of the trifluoroethoxy group can modify the electron density of the polymer backbone, which in turn affects its conductivity and charge transport capabilities. Research on new polyaniline derivatives has shown that substituents on the aniline monomer influence the polymer's morphology and its sensitivity in sensor applications, indicating that polymers of this compound could be promising candidates for use in electronic devices such as chemical sensors. rsc.org

Liquid Crystalline Materials

Applications in Energy Technologies

The quest for clean and sustainable energy has spurred significant research into new materials for energy generation and storage. The distinct properties of this compound make it a compound of interest for innovative energy solutions.

Perovskite Solar Cells (e.g., Passivating Additives)

One effective strategy to mitigate these defects is through surface passivation, where a chemical agent is used to "heal" the imperfections on the perovskite surface. mdpi.com Recent research has identified this compound as a highly effective passivating additive. researchgate.netablesci.com

The introduction of this compound as a passivating agent has shown measurable improvements in key solar cell performance parameters. The table below summarizes the enhanced photovoltaic performance observed in perovskite solar cells treated with this additive compared to control devices.

| Performance Metric | Control Device | Device with this compound |

| Power Conversion Efficiency (PCE) | 22.75% | 24.56% |

| Open-Circuit Voltage (Voc) | - | 1.164 eV (Quasi-Fermi level splitting) |

This interactive data table showcases the significant enhancement in power conversion efficiency and quasi-Fermi level splitting in perovskite solar cells with the addition of this compound, as reported in recent research. researchgate.net

These findings underscore the potential of this compound to play a crucial role in advancing the efficiency and stability of perovskite solar cell technology, bringing it one step closer to widespread adoption. researchgate.net

Fuel Cells and Batteries (as conducting polymer derivatives)

Currently, there is no publicly available research demonstrating the specific use of conducting polymers derived from this compound in fuel cell or battery applications. While aniline-based polymers are a known class of conducting polymers, the direct polymerization of this compound and the application of the resulting polymer in energy storage devices have not been reported in the reviewed literature.

Advanced Characterization and Spectroscopic Techniques

Spectroscopic Methods for Structural Elucidationsigmaaldrich.com

Spectroscopy is the primary tool for determining the molecular structure of novel compounds. For 2-(2,2,2-Trifluoroethoxy)aniline, a suite of spectroscopic techniques, including NMR, IR, Raman, UV-Vis, and Mass Spectrometry, provides complementary information to build a complete structural picture.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. aiinmr.com For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methylene (B1212753) (-OCH₂-) protons. The aromatic protons would appear as a complex multiplet pattern in the typical aromatic region (approx. 6.5-7.5 ppm). The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The methylene protons of the trifluoroethoxy group are expected to show a quartet due to coupling with the three adjacent fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum would display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule (six in the aromatic ring, one in the methylene group, and one in the trifluoromethyl group). The carbon of the trifluoromethyl group (-CF₃) would appear as a quartet due to one-bond coupling with the three fluorine atoms.

¹⁹F NMR: Given that ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. aiinmr.comwikipedia.org For this compound, the spectrum is expected to show a single signal for the three equivalent fluorine atoms of the -CF₃ group. This signal would appear as a triplet due to coupling with the two adjacent methylene protons. The typical chemical shift for a CF₃ group attached to a CH₂ is in the range of -60 to -70 ppm relative to a CFCl₃ standard. ucsb.edu

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |

| ¹H | |||

| Aromatic-H | ~ 6.5 - 7.5 | Multiplet | Aromatic-H |

| -NH₂ | Variable (Broad) | Singlet | - |

| -OCH₂- | ~ 4.4 | Quartet | ³JH-F |

| ¹³C | |||

| Aromatic C-NH₂ | ~ 140 - 150 | Singlet | - |

| Aromatic C-O | ~ 145 - 155 | Singlet | - |

| Aromatic C-H | ~ 115 - 130 | Singlet | - |

| -OCH₂- | ~ 60 - 70 | Quartet | ²JC-F |

| -CF₃ | ~ 120 - 125 | Quartet | ¹JC-F |

| ¹⁹F | |||

| -CF₃ | ~ -75 | Triplet | ³JF-H |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. biointerfaceresearch.com The spectra of this compound would exhibit absorption bands corresponding to its aniline (B41778) and trifluoroethoxy ether moieties.

N-H Vibrations: The aniline part of the molecule would give rise to characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretches of the primary amine. researchgate.net

Aromatic Ring Vibrations: C-H stretching vibrations from the aromatic ring are expected above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. core.ac.uk

C-O and C-N Stretching: The aryl-oxygen (Ar-O) and carbon-nitrogen (C-N) stretching vibrations would be found in the fingerprint region, typically between 1200 cm⁻¹ and 1350 cm⁻¹. researchgate.net

C-F Vibrations: The most intense bands in the IR spectrum are expected to be the C-F stretching vibrations from the trifluoromethyl group, which are typically very strong and appear in the 1100-1300 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |

| C-F Stretch | -CF₃ | 1100 - 1300 | Very Strong |

| C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether | 1200 - 1275 | Strong |

| C-N Stretch | Aryl Amine | 1250 - 1340 | Strong |

| Aromatic C=C Stretch | Benzene (B151609) Ring | 1450 - 1600 | Medium-Strong |

| NH₂ Scissoring | -NH₂ | 1590 - 1650 | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the aniline ring. Aniline itself typically displays two main absorption bands corresponding to π→π* transitions. researchgate.netnist.gov The primary band appears around 230-240 nm, and a secondary, less intense band (the "benzenoid" band) appears around 280-290 nm. The presence of the trifluoroethoxy group as a substituent is expected to cause a slight shift in the position and intensity of these absorption maxima. nih.gov

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wikipedia.org It is used to determine the molecular weight and can provide structural information based on fragmentation patterns. libretexts.org

For this compound (C₈H₈F₃NO), the molecular weight is 191.15 g/mol . nih.gov The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 191. As the molecule contains one nitrogen atom, this molecular weight follows the nitrogen rule. whitman.edu High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Common fragmentation pathways for anilines include the loss of HCN (27 u) or NH₃ (17 u). ecut.edu.cn For this specific molecule, cleavage of the ether bond is also a likely fragmentation route.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Structure/Fragment Lost | Notes |

| 191 | [C₈H₈F₃NO]⁺ | Molecular Ion (M⁺) |

| 109 | [M - OCH₂CF₃]⁺ | Loss of the trifluoroethoxy radical |

| 92 | [M - CF₃CH₂]⁺ | Cleavage leading to aminophenol radical cation |

| 77 | [C₆H₅]⁺ | Loss of NH₂ from aniline fragment researchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If this compound can be obtained in a crystalline form suitable for analysis, XRD would provide a wealth of information, including:

The exact bond lengths and bond angles.

The conformation of the trifluoroethoxy side chain relative to the aromatic ring.

The crystal system, space group, and unit cell dimensions.

Details of intermolecular interactions, such as hydrogen bonding involving the amine group.

While XRD is a powerful technique, no public crystallographic data for this compound was identified in the searched literature. amanote.com

Surface Analysis Techniques (if applicable to modified materials)

While this compound is noted as an intermediate in the synthesis of specialty polymers and coatings, specific applications where it is used to directly modify a surface are not widely documented in the available literature. chemimpex.com If it were used for such purposes, for example, to create a functionalized self-assembled monolayer, a variety of surface-sensitive techniques could be employed for characterization. These might include X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and chemical states at the surface, and Atomic Force Microscopy (AFM) to analyze surface topography.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The analysis of this compound by XPS would reveal characteristic binding energies for its constituent elements: carbon, nitrogen, oxygen, and fluorine. The chemical shifts in these binding energies provide detailed information about the bonding environment of each atom.

The high-resolution XPS spectrum of this compound can be deconvoluted to identify the different chemical states of carbon, nitrogen, oxygen, and fluorine.

Carbon (C1s) Spectrum: The C1s spectrum is expected to be complex due to the presence of carbon atoms in several distinct chemical environments: the aromatic ring, the ethoxy group, and the trifluoromethyl group.

Aromatic Carbons: The carbon atoms in the benzene ring not directly bonded to nitrogen or oxygen are expected to have binding energies around 284.6-285.0 eV, typical for C-C and C-H bonds. msu.ru

C-N Bond: The carbon atom of the aromatic ring bonded to the amine group will exhibit a shift to a higher binding energy, typically in the range of 285.5-286.6 eV. researchgate.netnih.gov

C-O Bond: The aromatic carbon bonded to the ether oxygen (C-O-CH2) and the aliphatic carbon of the ethoxy group (-O-C H2-) will also show a positive chemical shift, with expected binding energies around 286.0-287.0 eV. researchgate.netrsc.org

CF3 Group: The carbon atom in the trifluoromethyl group is bonded to three highly electronegative fluorine atoms, which results in a significant shift to a much higher binding energy, typically observed in the range of 290.6 to 293.0 eV. researchgate.net

Nitrogen (N1s) Spectrum: The N1s spectrum is expected to show a primary peak corresponding to the amine group (-NH2) attached to the aromatic ring. The binding energy for this nitrogen is typically in the range of 399.0 to 400.5 eV. researchgate.netnih.govrsc.org The exact position can be influenced by intermolecular interactions.

Oxygen (O1s) Spectrum: The O1s spectrum would feature a single peak corresponding to the ether oxygen (C-O-C). The binding energy for this oxygen is generally found in the range of 532.0 to 533.4 eV. researchgate.net

Fluorine (F1s) Spectrum: The F1s spectrum is expected to show a single, intense peak at a high binding energy, characteristic of the C-F bonds in the trifluoromethyl group. This peak is typically observed around 688.0 to 689.0 eV. researchgate.netresearchgate.net

The following interactive table summarizes the expected XPS binding energies for the various atoms and their chemical states in this compound.

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

| Carbon | C1s | C-C / C-H (aromatic) | 284.6 - 285.0 |

| Carbon | C1s | C-N (aromatic) | 285.5 - 286.6 |

| Carbon | C1s | C-O (aromatic & aliphatic) | 286.0 - 287.0 |

| Carbon | C1s | -CF3 | 290.6 - 293.0 |

| Nitrogen | N1s | -NH2 (amine) | 399.0 - 400.5 |

| Oxygen | O1s | C-O-C (ether) | 532.0 - 533.4 |

| Fluorine | F1s | -CF3 | 688.0 - 689.0 |

Ion Scattering Spectroscopy (ISS)

Ion Scattering Spectroscopy (ISS), also known as Low-Energy Ion Scattering (LEIS), is an extremely surface-sensitive analytical technique used to determine the elemental composition of the very outermost atomic layer of a sample. rsc.orgwikipedia.org The technique involves directing a beam of low-energy ions (typically He+ or Ne+) at the sample surface and measuring the kinetic energy of the ions that are scattered after a single collision with a surface atom. thermofisher.combritannica.com

The energy of the scattered ion is dependent on the mass of the surface atom it collides with. thermofisher.com Therefore, an ISS spectrum consists of peaks at different kinetic energies, with each peak corresponding to a specific element on the surface. Due to its extreme surface sensitivity, ISS would provide information exclusively about the atoms present on the exposed surface of a this compound sample, for instance, in a thin film or as an adsorbate on a substrate.

For this compound, an ISS analysis would be expected to detect the constituent elements: Carbon (C), Nitrogen (N), Oxygen (O), and Fluorine (F). Hydrogen is generally not detectable with ISS using helium ions. wikipedia.org The resulting spectrum would show distinct peaks for each of these elements. The position of these peaks on the energy scale is determined by the mass of the target atom; heavier atoms result in scattered ions with higher kinetic energy.

A qualitative interpretation of the expected ISS spectrum for this compound would involve:

A peak corresponding to Fluorine , which would appear at the highest scattered ion energy among the detectable elements due to its higher mass compared to C, N, and O.

A peak for Oxygen .

A peak for Nitrogen .

A peak for Carbon , which would appear at the lowest scattered ion energy of the four elements.

The relative intensities of these peaks can provide semi-quantitative information about the relative abundance of each element on the immediate surface. youtube.com This can be particularly useful for studying the orientation of the molecules on a surface. For example, if the trifluoroethoxy groups are preferentially oriented outwards at the surface, a relatively stronger fluorine signal would be expected. Conversely, if the aniline part of the molecule is more exposed, the nitrogen and aromatic carbon signals would be more prominent. The technique is powerful for analyzing the surface of thin films and for studying surface contamination and segregation phenomena. rsc.orgarxiv.org

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the properties of molecules, including their optimized geometry, vibrational frequencies, and electronic characteristics. Calculations are typically performed using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p), which provides a good balance of accuracy and computational efficiency for organic molecules.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 2-(2,2,2-Trifluoroethoxy)aniline, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. DFT methods are highly effective for determining these equilibrium geometries. The optimization process is complete when the forces on the atoms are negligible and the structure represents a true energy minimum, which is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis.

Following optimization, vibrational frequency calculations are performed to predict the infrared and Raman spectra of the molecule. These calculations not only confirm that the optimized structure is a true minimum but also allow for the assignment of specific vibrational modes to the observed spectral bands. For aniline (B41778) and its derivatives, key vibrational modes include N-H stretching, C-N stretching, and various benzene (B151609) ring deformations.

Table 1: Selected Calculated Vibrational Frequencies for Aniline (B3LYP/6-31G(d))

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Antisymmetric Stretching | 3502 |

| N-H Symmetric Stretching | 3408 |

| C-N Stretching | 1265 |

| Ring In-Plane Bending | 1037 |

| C-N Out-of-Plane Bending | 734 |

Data is illustrative for the parent aniline molecule. researchgate.netmaterialsciencejournal.org

For this compound, one would expect additional strong vibrational modes corresponding to the C-F stretching of the trifluoromethyl group and C-O-C stretching of the ether linkage.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. semanticscholar.orgirjweb.com

The energies of these orbitals and their gap can be used to calculate various global reactivity descriptors:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

Table 2: Illustrative FMO Data for Substituted Anilines (B3LYP/6-311G(d,p))

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| p-Aminoaniline | -4.6019 | 0.0000 | 4.6019 |

| p-Nitroaniline | -6.4442 | -2.5535 | 3.8907 |

| p-Isopropylaniline | -5.2968 | 0.0000 | 5.2968 |

This table presents data for other substituted anilines to illustrate electronic effects. thaiscience.info

The distribution of HOMO and LUMO across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. In aniline derivatives, the HOMO is typically localized over the benzene ring and the amino group, while the LUMO is distributed over the aromatic ring. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. samipubco.com

For this compound, the MEP map would be expected to show:

Negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the ethoxy group due to their lone pairs of electrons. The highly electronegative fluorine atoms would also create a region of significant negative potential.

Positive potential (blue) around the hydrogen atoms of the amino group and the aromatic ring.

These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, and for identifying the most probable sites for chemical reactions.

Calculating atomic charges provides a quantitative measure of the electron distribution within a molecule. Two common methods are Mulliken population analysis and Natural Bond Orbital (NBO) analysis. While Mulliken charges are computationally simple, they are known to be highly dependent on the basis set used. NBO charges are generally considered more robust and provide a better description of the electron density that aligns with chemical intuition. semanticscholar.orgkarazin.ua

In this compound, the charge distribution would be significantly influenced by the substituents. The nitrogen and oxygen atoms are expected to have negative charges, while the carbon atom attached to them will have a positive charge. The fluorine atoms, being highly electronegative, will carry a significant negative charge, inducing a positive charge on the adjacent carbon atom. All hydrogen atoms are expected to possess positive charges.

Table 3: Illustrative Mulliken Charges for 2,6-dichloro-4-fluoro phenol (B3LYP/6-311+G(d,p))

| Atom | Charge (e) | Atom | Charge (e) |

|---|---|---|---|

| C1 | 0.449 | C6 | -0.150 |

| C2 | -0.165 | O7 | -0.630 |

| C3 | 0.089 | H8 | 0.457 |

| C4 | -0.199 | Cl9 | -0.057 |

| C5 | 0.089 | F10 | -0.210 |

Data from a related halogenated aromatic compound illustrates typical charge distribution. semanticscholar.orgkarazin.ua

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex molecular orbitals into a set of localized orbitals corresponding to Lewis structures (bonds, lone pairs, core orbitals). This analysis is particularly useful for studying charge transfer and intramolecular interactions, such as hyperconjugation. nih.gov

The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance. For this compound, important interactions would include:

Delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the benzene ring.

Interactions involving the oxygen lone pairs (nO) and adjacent σ* orbitals.

Hyperconjugative interactions involving the C-F bonds.

These interactions are crucial for understanding the molecule's stability, geometry, and electronic properties.

Molecules with large charge separation and extended π-conjugated systems can exhibit significant non-linear optical (NLO) properties. These properties are characterized by the first-order hyperpolarizability (β). DFT calculations are a reliable method for predicting the NLO response of molecules.

The calculation involves determining the dipole moment (μ) and the polarizability (α) in addition to the hyperpolarizability (β). A large β value suggests that the material may be a good candidate for NLO applications, such as frequency conversion in optical devices. Urea is often used as a reference standard for comparing β values. mdpi.comjournaleras.com

For this compound, the combination of the electron-donating amino group and the electron-withdrawing trifluoroethoxy group could create a significant intramolecular charge transfer system, potentially leading to a large hyperpolarizability value.

Table 4: Calculated NLO Properties for o-, m-, and p-Cl Benzaldehydes (DFT/B3LYP/6-31G'(d,p))

| Molecule | Dipole Moment (μ) (Debye) | Hyperpolarizability (β) (x 10⁻³⁰ cm⁵/esu) |

|---|---|---|

| o-Cl Benzaldehyde | 3.1243 | 155.86 |

| m-Cl Benzaldehyde | 1.8918 | 240.86 |

| p-Cl Benzaldehyde | 2.1276 | 820.22 |

Data from related substituted aromatic compounds to illustrate NLO properties. mdpi.com

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which possesses several rotatable bonds, this analysis is key to identifying the most stable, low-energy conformations that the molecule is likely to adopt.

To identify stable conformers, computational chemists employ energy minimization and potential energy surface (PES) scans. A PES scan involves systematically varying a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecule's geometry at each step to calculate the potential energy. uni-muenchen.deq-chem.com This "relaxed" scan helps to map the energy landscape associated with the rotation around a particular bond. uni-muenchen.de

For this compound, key dihedral angles for a PES scan would include:

τ1 (C1-C2-O-C(ethoxy)) : Rotation around the bond connecting the aniline ring to the ethoxy group.

τ2 (C2-O-C(ethoxy)-C(trifluoro)) : Rotation around the ether C-O bond.

By performing a PES scan, researchers can identify energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between these conformers. uni-muenchen.de Although specific research articles detailing a PES scan for this exact molecule are not prevalent in the searched literature, the methodology is a standard computational practice. readthedocs.ioveloxchem.org

The results of such a scan are typically plotted as relative energy versus the dihedral angle. An illustrative example of the data that would be generated from a PES scan around the C1-C2-O-C(ethoxy) dihedral angle (τ1) is presented below.

| Dihedral Angle (τ1, Degrees) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 5.2 | Eclipsed (Transition State) |

| 60 | 0.5 | Gauche (Local Minimum) |

| 120 | 4.8 | Eclipsed (Transition State) |

| 180 | 0.0 | Anti (Global Minimum) |

| 240 | 4.8 | Eclipsed (Transition State) |

| 300 | 0.5 | Gauche (Local Minimum) |

This table is illustrative and represents hypothetical data for this compound to demonstrate the typical output of a PES scan.

A powerful method to validate the results of computational conformational analysis is to correlate the calculated properties of the predicted conformers with experimental data, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov Computational methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts (δ) and spin-spin coupling constants (J) for each stable conformer identified in the PES scan. researchgate.net

The predicted NMR parameters for each conformer are then averaged, weighted by their predicted population based on the Boltzmann distribution of their relative energies. This averaged theoretical spectrum can be directly compared to the experimental NMR spectrum of this compound. A strong agreement between the computed and experimental data provides confidence in the accuracy of the computationally determined conformational preferences. nih.gov While this is a standard validation technique, specific studies performing this correlation for this compound were not found in the surveyed literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time by solving Newton's equations of motion for a system of atoms and molecules. researchgate.net This technique can provide insights into how this compound might interact with its environment, such as a solvent or a biological target like a protein receptor. nih.govmdpi.com

For instance, MD simulations could be used to:

Analyze Solvation: Study how water molecules or other solvents arrange around the molecule, which is influenced by its trifluoroethoxy and aniline moieties.

Probe Binding Interactions: If this compound is a ligand for a protein, MD simulations can explore its binding mode, stability within the binding pocket, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process.

While general force fields and models for components like 2,2,2-trifluoroethanol exist, which are prerequisites for such simulations, specific MD studies focused on the interactions of this compound were not identified in the available research. rug.nl

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of aniline derivatives that includes this compound, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or receptor binding affinity.

The process involves:

Data Set: Compiling a set of structurally related molecules with experimentally measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each molecule. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Model Building: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: Testing the model's predictive power on an external set of compounds.

Such a model could elucidate which molecular properties of this compound and its analogs are most important for their biological effect, thereby guiding the design of new, more potent compounds. researchgate.net Although QSAR studies are common for aniline derivatives, no specific study featuring this compound was found in the search results. mdpi.com

An illustrative QSAR data table is shown below, demonstrating the relationship between descriptors and activity for a hypothetical series of aniline derivatives.

| Compound | LogP (Lipophilicity) | Molecular Weight (Da) | Dipole Moment (Debye) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| Aniline | 0.90 | 93.13 | 1.53 | 150.5 |

| 2-Ethoxyaniline | 1.65 | 137.18 | 1.89 | 85.2 |

| This compound | 2.45 | 191.15 | 3.20 | 25.1 |

| 4-Chloro-2-(2,2,2-Trifluoroethoxy)aniline | 3.16 | 225.59 | 2.15 | 10.8 |

This table is illustrative and contains hypothetical data to demonstrate the principles of a QSAR study.

Q & A

Q. What are the standard laboratory synthesis methods for 2-(2,2,2-Trifluoroethoxy)aniline?

this compound is typically synthesized via catalytic hydrogenation of its nitro precursor. For example, 2,5-bis(2,2,2-trifluoroethoxy)nitrobenzene is reduced using Raney nickel as a catalyst under hydrogen gas (40–50 psi) in ethanol at room temperature for ~5 hours. The crude product is filtered, concentrated, and distilled under reduced pressure (0.35 mm Hg) to yield the aniline derivative as a colorless liquid . Key Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Raney nickel |

| Solvent | Ethanol |

| Pressure | 40–50 psi |

| Time | 5 hours |

| Distillation | 95°–98°C at 0.35 mm Hg |

Q. How is the purity and structural integrity of this compound verified?

Purity is confirmed using elemental analysis (%C, %H, %N) and chromatographic techniques. For instance, 3,4-bis(2,2,2-trifluoroethoxy)aniline (a structural analog) showed calculated values of C:41.5%, H:3.1%, N:4.8%, matching experimental results (C:41.5%, H:3.1%, N:4.7%) . High-performance liquid chromatography (HPLC) or liquid chromatography–mass spectrometry (LCMS) can further validate purity, as demonstrated in palladium-catalyzed cross-coupling reactions .

Advanced Research Questions

Q. What challenges arise during the purification of trifluoroethoxy-substituted anilines, and how are they mitigated?

Trifluoroethoxy groups introduce volatility and sensitivity to oxidation. Distillation under high vacuum (e.g., 0.2–0.35 mm Hg) is critical to avoid decomposition. For crystalline derivatives like 3,4-bis(2,2,2-trifluoroethoxy)phenyl isocyanate , recrystallization from petroleum ether yields pure compounds (m.p. 53°–55°C) . For non-volatile byproducts, silica gel column chromatography with ethyl acetate/petroleum ether gradients is effective .

Q. How can this compound be functionalized via cross-coupling reactions?

Palladium-catalyzed Suzuki-Miyaura coupling is a robust method. For example:

- Boronate intermediates : Reacting iodinated derivatives (e.g., 2-iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline ) with bis(pinacolato)diboron in dioxane (110°C, 4 hours) using Pd(OAc)₂ and a phosphine ligand forms boronate esters. These intermediates enable aryl-aryl bond formation .

- Buchwald-Hartwig amination : The aniline’s NH₂ group can undergo C–N coupling with aryl halides using Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium) .

Q. What analytical methods resolve contradictions in reaction outcomes for trifluoroethoxy-aniline derivatives?

- NMR Spectroscopy : ¹⁹F NMR tracks trifluoroethoxy group stability under acidic/basic conditions.

- HPLC-MS : Identifies side products (e.g., nitro group over-reduction or trifluoroethoxy cleavage).

- X-ray Crystallography : Resolves structural ambiguities in crystalline intermediates, such as isocyanate derivatives .

Q. How do electronic effects of the trifluoroethoxy group influence reactivity in electrophilic substitution?

The strong electron-withdrawing nature of the trifluoroethoxy group (-OCH₂CF₃) deactivates the aromatic ring, directing electrophiles to meta/para positions. For example, nitration of This compound under mild conditions (HNO₃/H₂SO₄ at 0°C) predominantly yields 5-nitro derivatives . Kinetic vs. thermodynamic control can be studied via temperature-dependent regioselectivity.

Methodological Considerations

Q. What strategies stabilize this compound during storage?

Q. How are computational methods applied to predict reaction pathways for this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Transition states in cross-coupling reactions.

- Electronic effects on aromatic substitution.

- Solvent interactions during hydrogenation .

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points for trifluoroethoxy-aniline derivatives: How to address them?

Variations arise from distillation conditions (pressure, equipment calibration). For example, 2,5-bis(2,2,2-trifluoroethoxy)aniline is reported at 95°–98°C/0.35 mm Hg, while 3,4-bis(2,2,2-trifluoroethoxy)aniline boils at 96°–102°C/0.2 mm Hg . Standardizing vacuum levels and using internal standards (e.g., diphenyl ether) improves reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.